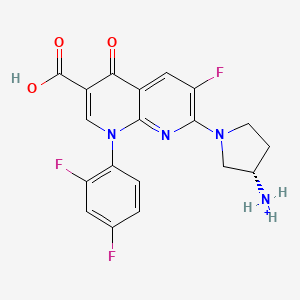

(S)-tosufloxacin(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

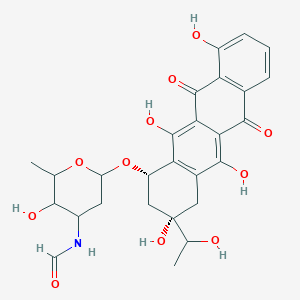

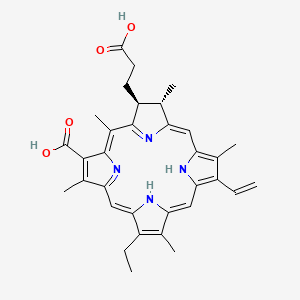

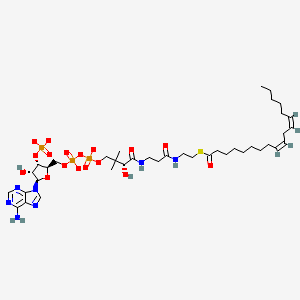

(S)-tosufloxacin(1+) is a 1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]pyrrolidin-3-aminium having S configuration. It is a conjugate acid of a (S)-tosufloxacin. It is an enantiomer of a (R)-tosufloxacin(1+).

Applications De Recherche Scientifique

1. Tuberculosis Treatment Considerations

- Case Study on Misdiagnosis of Tuberculosis : Tosufloxacin, not used for treating Mycobacterium tuberculosis, was initially effective in a pneumonia case later diagnosed as tuberculosis. This suggests careful monitoring is needed when using antibiotics like tosufloxacin in suspected tuberculosis cases (Fujishima et al., 2019).

2. Antimicrobial Activity

- Efficacy Against Tropical Pathogens : Tosufloxacin showed superior in vitro activity against Salmonella, E. coli, and Pseudomonas pseudomallei, suggesting its potential as a treatment for a range of bacterial infections in tropical regions (Srimuang et al., 2012).

- Bacterial Resistance Evolution : A study on tosufloxacin-resistant Streptococcus pneumoniae strains in children since the drug's approval in Japan highlighted the evolution of bacterial resistance and the need for appropriate administration (Takeuchi et al., 2017).

- Infections in Hematological Malignancies : Tosufloxacin tosilate's effect on preventing secondary infections in patients with various hematological malignancies was evaluated, highlighting its broad spectrum of antibacterial activity (Sawada et al., 2012).

- Quinolone Susceptibility in Respiratory Infections : Study on respiratory infections potentially caused by Haemophilus influenzae less susceptible to quinolones stressed the importance of considering low-susceptible strains in treatment decisions (Hara et al., 2020).

3. Drug Development and Properties

- Spectroscopic Analysis : A study on the inclusion complex of tosufloxacin tosylate and hydroxypropyl-β-cyclodextrin prepared by solution-enhanced dispersion with supercritical CO2 offered insights into improving the drug's solubility and dissolution properties (Sun et al., 2019).

- Terbium Sensitized Fluorescence Determination : Research on the determination of tosufloxacin using electrochemiluminescence and terbium sensitized fluorescence provided innovative approaches for drug quantification (Liu et al., 2005), (Hui-chun, 2002).

4. Biological Interactions

- Interaction with Serum Albumin : The interaction between tosufloxacin tosylate and bovine serum albumin was studied, providing insights into the drug's binding mechanisms and effects on protein conformation (Deng & Liu, 2012).

5. Clinical Applications

- Anti-Persister Activity Against S. Aureus : Tosufloxacin was identified as highly active against Staphylococcus aureus persisters, suggesting its potential for treating persistent bacterial infections (Niu et al., 2015).

Propriétés

Formule moléculaire |

C19H16F3N4O3+ |

|---|---|

Poids moléculaire |

405.3 g/mol |

Nom IUPAC |

[(3S)-1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]pyrrolidin-3-yl]azanium |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/p+1/t10-/m0/s1 |

Clé InChI |

WUWFMDMBOJLQIV-JTQLQIEISA-O |

SMILES isomérique |

C1CN(C[C@H]1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |

SMILES canonique |

C1CN(CC1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)

![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)